molecular formula C13H20N2O B11778284 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Cat. No.: B11778284
M. Wt: 220.31 g/mol
InChI Key: LNIQBZQVDVGHMK-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS: 1956381-77-3) is a pyrazole-derived ketone characterized by a unique substitution pattern: a 3-isopropyl group, 1-methyl group, and 5-vinyl group on the pyrazole ring, with a 2-methylpropan-1-one moiety at position 2. This compound is of interest in organic synthesis and materials science due to its reactive vinyl group and branched alkyl substituents, which may influence its physical properties and chemical reactivity .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C13H20N2O/c1-7-10-11(13(16)9(4)5)12(8(2)3)14-15(10)6/h7-9H,1H2,2-6H3

InChI Key

LNIQBZQVDVGHMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1C(=O)C(C)C)C=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: Subsequent substitution reactions introduce the isopropyl, methyl, and vinyl groups onto the pyrazole ring. These reactions often require the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The vinyl group can undergo electrophilic addition reactions with halogens or hydrogen halides to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to two structurally related pyrazole derivatives:

1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS: 1956328-31-6)
  • Substituents : 1,3-diisopropyl groups instead of 3-isopropyl and 1-methyl groups.
  • Molecular Formula : C₁₅H₂₄N₂O (MW: 248.36 g/mol) .
  • Both compounds share the 5-vinyl and 4-ketone groups, suggesting similar applications in polymerization or as intermediates in heterocyclic chemistry.
1-Methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one
  • Substituents: A phenyl group at position 2 and a methyl(1-phenylpropan-2-yl)amino-methyl group at position 3.
  • Applications : This compound is a pharmacologically active pyrazolone used in Gewodin, highlighting the role of aryl substituents in drug design .
  • Key Differences : The aromatic phenyl groups increase molecular weight and lipophilicity, making it more suited for pharmaceutical applications compared to the aliphatic target compound.

Research Findings and Methodological Considerations

  • Structural Analysis : The use of crystallographic software like SHELXL and ORTEP has been critical in resolving the substitution patterns of pyrazole derivatives. For example, SHELXL’s refinement capabilities enable precise determination of bond angles and torsional strains in such compounds .
  • Thermal Stability : The target compound’s safety warning (P210) suggests sensitivity to heat, likely due to its vinyl group. This contrasts with the 1,3-diisopropyl analogue, where steric bulk may mitigate decomposition risks .
  • Pharmacological Potential: While the Gewodin ingredient demonstrates the pharmaceutical relevance of pyrazolones, the target compound’s aliphatic substituents limit its direct drug applicability but enhance its utility in materials science .

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